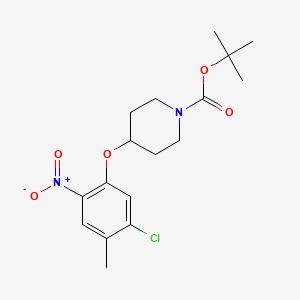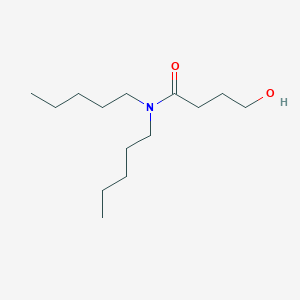
4-hydroxy-N,N-dipentylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N,N-dipentylbutanamide is an organic compound with the molecular formula C14H29NO2. It contains a total of 45 bonds, including 16 non-hydrogen bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol . This compound is a member of the amide family and features a hydroxyl group attached to the butanamide backbone.
Preparation Methods
The synthesis of 4-hydroxy-N,N-dipentylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybutanal with dipentylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-hydroxy-N,N-dipentylbutanamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol .
Scientific Research Applications
4-hydroxy-N,N-dipentylbutanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of hydroxylated fatty acids on cellular metabolism and signaling pathways. In medicine, it may have potential therapeutic applications due to its structural similarity to other bioactive compounds. In industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-hydroxy-N,N-dipentylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group on the butanamide backbone allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical processes, including lipid metabolism and signal transduction .
Comparison with Similar Compounds
4-hydroxy-N,N-dipentylbutanamide can be compared to other similar compounds, such as 4-hydroxy-N-phenylbenzamide and 4-hydroxy-2-pentanone. These compounds share structural similarities but differ in their specific functional groups and chemical properties. For example, 4-hydroxy-N-phenylbenzamide contains a phenyl group instead of a dipentyl group, which affects its reactivity and applications .
Properties
Molecular Formula |
C14H29NO2 |
|---|---|
Molecular Weight |
243.39 g/mol |
IUPAC Name |
4-hydroxy-N,N-dipentylbutanamide |
InChI |
InChI=1S/C14H29NO2/c1-3-5-7-11-15(12-8-6-4-2)14(17)10-9-13-16/h16H,3-13H2,1-2H3 |
InChI Key |
NPERUWLSNKMROA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


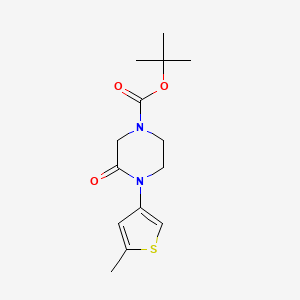
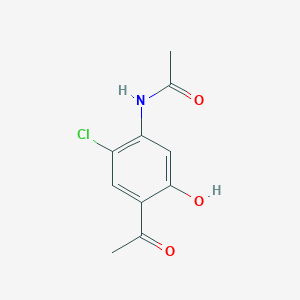
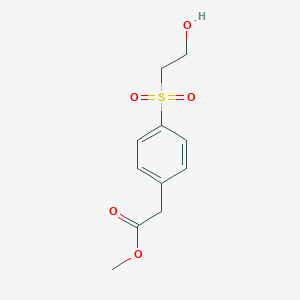
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)
![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
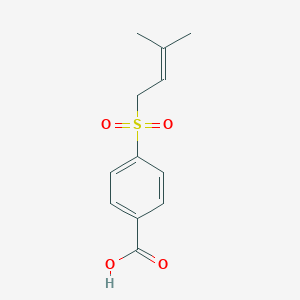


![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
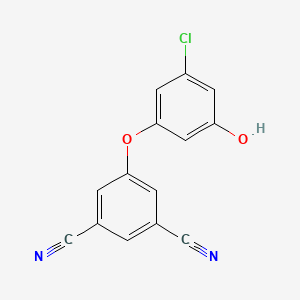

![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)
![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
